(5-(Pyridazin-3-yl)pyridin-3-yl)methanol (5-(Pyridazin-3-yl)pyridin-3-yl)methanol
Brand Name: Vulcanchem
CAS No.: 1346687-42-0
VCID: VC15988491
InChI: InChI=1S/C10H9N3O/c14-7-8-4-9(6-11-5-8)10-2-1-3-12-13-10/h1-6,14H,7H2
SMILES:
Molecular Formula: C10H9N3O
Molecular Weight: 187.20 g/mol

(5-(Pyridazin-3-yl)pyridin-3-yl)methanol

CAS No.: 1346687-42-0

Cat. No.: VC15988491

Molecular Formula: C10H9N3O

Molecular Weight: 187.20 g/mol

* For research use only. Not for human or veterinary use.

(5-(Pyridazin-3-yl)pyridin-3-yl)methanol - 1346687-42-0

Specification

CAS No. 1346687-42-0
Molecular Formula C10H9N3O
Molecular Weight 187.20 g/mol
IUPAC Name (5-pyridazin-3-ylpyridin-3-yl)methanol
Standard InChI InChI=1S/C10H9N3O/c14-7-8-4-9(6-11-5-8)10-2-1-3-12-13-10/h1-6,14H,7H2
Standard InChI Key XCCXYZGGAIBQIG-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NN=C1)C2=CN=CC(=C2)CO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(5-(Pyridazin-3-yl)pyridin-3-yl)methanol consists of two nitrogen-containing heterocycles: a pyridazine ring (a six-membered ring with two adjacent nitrogen atoms) and a pyridine ring (a six-membered ring with one nitrogen atom). The pyridazine ring is attached at the 3-position of the pyridine ring, while a hydroxymethyl (-CH2_2OH) group substitutes the 5-position of the pyridine (Figure 1). This arrangement creates a planar bicyclic system with potential for π-π stacking interactions and hydrogen bonding via the methanol group.

Table 1: Key Molecular Properties

PropertyValue
CAS No.1346687-42-0
Molecular FormulaC10H9N3O\text{C}_{10}\text{H}_{9}\text{N}_{3}\text{O}
Molecular Weight187.20 g/mol
IUPAC Name(5-pyridazin-3-ylpyridin-3-yl)methanol
SMILESC1=CC(=NN=C1)C2=CN=CC(=C2)CO
InChIKeyXCCXYZGGAIBQIG-UHFFFAOYSA-N

Synthesis and Preparation

Retrosynthetic Analysis

The synthesis of (5-(Pyridazin-3-yl)pyridin-3-yl)methanol can be hypothesized through two primary routes:

  • Cross-Coupling Strategies: A Suzuki-Miyaura coupling between a boronic ester-functionalized pyridazine and a halogenated pyridinemethanol derivative.

  • Nucleophilic Substitution: Functionalization of a preformed bipyridine system with a hydroxymethyl group via lithiation followed by quenching with formaldehyde.

Reported Synthetic Analogues

A chlorinated analog, (5-(6-chloropyridazin-3-yl)pyridin-3-yl)methanol (CAS No. 1346809-26-4), has been synthesized using palladium-catalyzed cross-coupling reactions, suggesting that similar methods could apply to the parent compound. For instance, the chlorinated derivative was prepared via a Buchwald-Hartwig amination between 3-bromo-5-(methanol)pyridine and 6-chloropyridazine-3-boronic acid.

Table 2: Comparison with Chlorinated Analog

Property(5-(Pyridazin-3-yl)pyridin-3-yl)methanol(5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol
Molecular FormulaC10H9N3O\text{C}_{10}\text{H}_{9}\text{N}_{3}\text{O}C10H8ClN3O\text{C}_{10}\text{H}_{8}\text{Cl}\text{N}_{3}\text{O}
Molecular Weight187.20 g/mol221.64 g/mol
Key Modifications-Chlorine at pyridazine 6-position

Future Directions and Research Gaps

Synthetic Optimization

Further work is needed to develop efficient, scalable syntheses for this compound. Catalytic asymmetric methods could enable access to enantiomerically pure variants, which are critical for pharmaceutical applications .

Biological Screening

Comprehensive in vitro and in vivo studies are required to validate its hypothetical antimicrobial and kinase-inhibitory activities. Molecular docking simulations against targets like GSK-3β could prioritize experimental assays .

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